

Analytical methods for characterizing an Amino-PEG4-GGFG-Dxd ADC

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Compound of Interest

Compound Name: Amino-PEG4-GGFG-Dxd

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Application Notes: Characterization of Amino-PEG4-GGFG-Dxd ADC

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-Drug Conjugates (ADCs) are a transformative class of biotherapeutics designed to selectively deliver potent cytotoxic agents to cancer cells. The **Amino-PEG4-GGFG-Dxd** ADC is a novel construct comprising a monoclonal antibody (mAb) conjugated to the topoisomerase I inhibitor deruxtecan (Dxd) via a sophisticated linker system. This linker consists of a hydrophilic tetraethylene glycol spacer (PEG4) and an enzyme-cleavable tetrapeptide sequence (Gly-Gly-Phe-Gly, GGFG).[1] The PEG4 moiety is intended to improve the ADC's pharmacokinetic properties and reduce aggregation, while the GGFG linker is engineered for high stability in circulation and selective cleavage by lysosomal proteases like Cathepsin L within target tumor cells.[2][3][4]

This document provides a comprehensive suite of analytical methods and detailed protocols for the robust physicochemical and biological characterization of the **Amino-PEG4-GGFG-Dxd** ADC, ensuring a thorough assessment of its critical quality attributes (CQAs).

Physicochemical Characterization



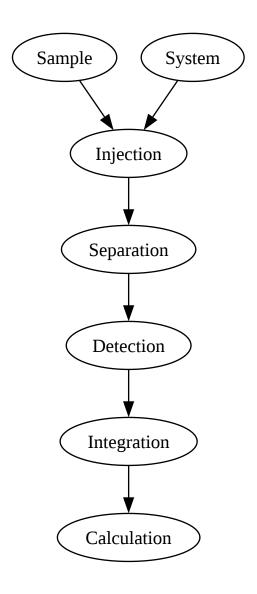
Drug-to-Antibody Ratio (DAR) and Drug Load Distribution

The Drug-to-Antibody Ratio (DAR) is a CQA that directly influences the ADC's potency and therapeutic window.[5] Hydrophobic Interaction Chromatography (HIC) is the reference technique for analyzing cysteine-linked ADCs, separating species based on the hydrophobicity conferred by the drug-linker.[5][6][7][8]

- System Preparation: Use a bio-inert HPLC system equipped with a UV detector.[9][10] Equilibrate a HIC column (e.g., Agilent AdvanceBio HIC, Waters Protein-Pak Hi Res HIC) with Mobile Phase A.[8][11]
- Mobile Phases:
 - Mobile Phase A (High Salt): 1.5 M Ammonium Sulfate in 50 mM Sodium Phosphate, pH
 7.0.
 - Mobile Phase B (Low Salt): 50 mM Sodium Phosphate, pH 7.0.
- Sample Preparation: Dilute the ADC sample to 1 mg/mL in Mobile Phase A.
- Chromatographic Conditions:
 - Flow Rate: 0.5 mL/min.
 - Gradient: 0-100% Mobile Phase B over 20 minutes.[7]
 - Detection: UV at 280 nm.
- Data Analysis:
 - Integrate the peak areas for each species (DAR0, DAR2, DAR4, etc.).[8]
 - Calculate the average DAR using the following formula: Average DAR = Σ (% Peak Area of each DAR species × DAR value) / 100



DAR Species	Retention Time (min)	% Peak Area
DAR0	8.5	2.1
DAR2	10.2	10.5
DAR4	12.1	25.8
DAR6	13.9	30.2
DAR8	15.5	31.4
Average DAR	5.9	



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Aggregation and Fragmentation Analysis

Aggregation is a CQA that can impact efficacy and safety, while fragmentation indicates degradation.[12][13] Size Exclusion Chromatography (SEC) is the standard method for quantifying these species by separating molecules based on their hydrodynamic radius.[12][13]

- System Preparation: Use an HPLC system with a UV detector. Equilibrate an SEC column (e.g., Agilent AdvanceBio SEC, TSKgel G3000SWxl) with the mobile phase.[9]
- Mobile Phase: 150 mM Sodium Phosphate, 200 mM NaCl, pH 6.8. The addition of salt helps to suppress electrostatic interactions.[12]
- Sample Preparation: Dilute the ADC to 1 mg/mL in the mobile phase.
- Chromatographic Conditions:
 - Flow Rate: 0.5 mL/min (isocratic).
 - Run Time: 30 minutes.
 - Detection: UV at 280 nm.
- Data Analysis: Integrate the peak areas for high molecular weight species (aggregates), the main monomer peak, and low molecular weight species (fragments). Calculate the percentage of each.

Species	Retention Time (min)	% Peak Area	Specification
Aggregates	10.1	1.2	≤ 5%
Monomer	12.5	98.5	≥ 95%
Fragments	15.8	0.3	≤ 1%

Conjugation Site Analysis

Peptide mapping using liquid chromatography-tandem mass spectrometry (LC-MS/MS) is essential for confirming the specific amino acid residues (e.g., cysteines) where the **Amino**-



PEG4-GGFG-Dxd linker-payload is attached.[14][15][16]

- Sample Preparation:
 - Denature the ADC (e.g., 8 M Urea).
 - Reduce disulfide bonds with DTT.
 - Alkylate free cysteines with iodoacetamide (if necessary for unconjugated sites).
 - Perform buffer exchange into a digestion-compatible buffer.
 - Digest the protein into peptides using an enzyme like trypsin. Trypsin is the preferred enzyme for peptide mapping of ADCs.[16]
- LC-MS/MS Analysis:
 - Separate the peptide digest using a reversed-phase C18 column with a water/acetonitrile gradient containing 0.1% formic acid.
 - Analyze the eluting peptides using a high-resolution mass spectrometer (e.g., Orbitrap).
- Data Analysis:
 - Use protein sequencing software to search the MS/MS data against the antibody sequence.
 - Identify peptides containing the mass modification corresponding to the Amino-PEG4-GGFG-Dxd moiety. The more hydrophobic drug-conjugated peptides typically elute later in the chromatogram.[14]

Biological Characterization Mechanism of Action: Intracellular Cleavage and Payload Release

The **Amino-PEG4-GGFG-Dxd** ADC is designed to be internalized upon binding to its target antigen on cancer cells.[1] It is then trafficked to lysosomes, where the acidic environment and



high concentrations of proteases, particularly Cathepsin L, cleave the GGFG linker to release the Dxd payload.[1][3][4] The active Dxd then inhibits topoisomerase I, leading to DNA damage and apoptosis.

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In Vitro Cytotoxicity Assay

This assay determines the potency (IC50) of the ADC on antigen-positive cancer cells.[2][17] [18]

- Cell Seeding: Plate target antigen-positive cells (e.g., SK-BR-3 for a HER2-targeted ADC) in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
 [17]
- ADC Treatment: Prepare serial dilutions of the ADC. Replace the cell culture medium with the ADC dilutions and incubate for 72-120 hours.[17][19]
- MTT Addition: Add MTT solution (5 mg/mL) to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.[19]
- Solubilization: Add a solubilizing agent (e.g., 10% SDS in 0.01 M HCl) to dissolve the formazan crystals and incubate overnight.[19]
- Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.[1][19]
- Data Analysis: Calculate cell viability relative to untreated controls and plot a dose-response curve to determine the IC50 value using non-linear regression.



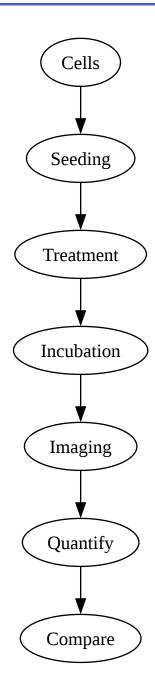
Cell Line	Antigen Expression	Test Article	IC50 (nM)
SK-BR-3	High	Amino-PEG4-GGFG- Dxd ADC	0.85
SK-BR-3	High	Non-Targeting Control ADC	> 1000
MDA-MB-468	Negative	Amino-PEG4-GGFG- Dxd ADC	950

Bystander Killing Effect Assay

The bystander effect, where the released payload kills adjacent antigen-negative cells, is a key feature of ADCs with membrane-permeable payloads like Dxd.[20][21] This can be assessed using a co-culture assay.[21][22]

- Cell Preparation: Engineer antigen-negative cells (e.g., MDA-MB-468) to express a fluorescent protein (e.g., GFP) for identification.
- Co-culture Seeding: Seed a mixture of antigen-positive (e.g., SK-BR-3) and GFP-labeled antigen-negative cells in a 96-well plate at a defined ratio (e.g., 1:1). Include control wells with only antigen-negative cells.[21]
- ADC Treatment: Treat the co-cultures with serial dilutions of the ADC and incubate for 96-120 hours.
- Data Acquisition: Use high-content imaging or flow cytometry to quantify the number of viable GFP-positive (antigen-negative) cells.
- Data Analysis: Compare the viability of the antigen-negative cells in the co-culture to their viability when cultured alone and treated with the ADC. A significant decrease in viability in the co-culture indicates a bystander effect.





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Plasma Stability Assay

Assessing the stability of the ADC in plasma is crucial to ensure the linker remains intact in circulation, preventing premature payload release and off-target toxicity.[23][24][25]

• Preparation: Incubate the ADC at a fixed concentration (e.g., 100 $\mu g/mL$) in human plasma at 37°C.[26]



- Time Points: Collect aliquots at various time points (e.g., 0, 24, 48, 96, 168 hours).[24][26]
- Sample Analysis: At each time point, analyze the samples to determine the average DAR using HIC-HPLC as described in section 2.1.
- Data Analysis: Plot the average DAR as a function of time. A stable ADC will show minimal change in DAR over the incubation period.

Incubation Time (hours)	Average DAR	% Payload Remaining
0	5.90	100.0
24	5.85	99.2
48	5.81	98.5
96	5.70	96.6
168	5.55	94.1

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